

An In-depth Technical Guide to 4-Fluoro-3-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Fluoro-3-morpholinobenzaldehyde
Cat. No.:	B1440996

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of **4-Fluoro-3-morpholinobenzaldehyde**, a compound of growing interest in medicinal chemistry and drug discovery. While experimental data for this specific isomer (CAS No. 1197193-13-7) is limited in publicly accessible literature, this guide synthesizes available information, predicted data, and analogous compound behavior to offer a valuable resource for researchers. The guide covers the compound's molecular structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications as a key building block in the development of novel therapeutics. Safety and handling precautions are also outlined to ensure its responsible use in a laboratory setting.

Introduction: The Significance of Fluorinated Morpholinobenzaldehydes in Drug Discovery

The strategic incorporation of fluorine atoms and morpholine moieties into small molecules has become a cornerstone of modern drug design. Fluorine, with its unique electronic properties, can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. The morpholine ring, a

saturated heterocycle, is prized for its ability to improve aqueous solubility, reduce toxicity, and serve as a versatile scaffold for further chemical modification.

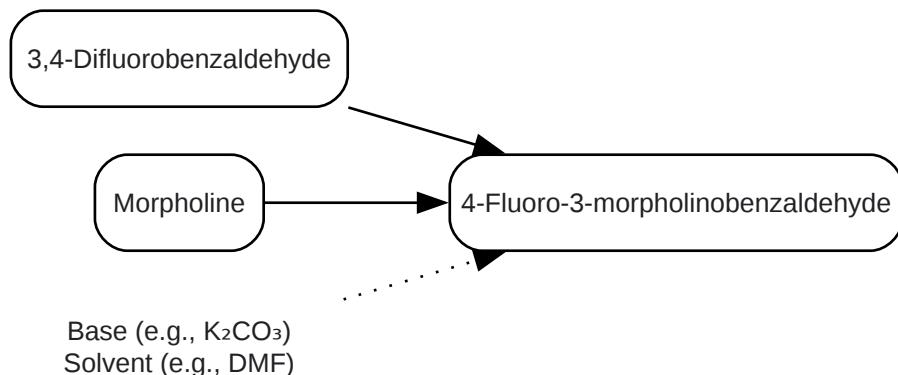
4-Fluoro-3-morpholinobenzaldehyde emerges at the intersection of these two privileged structural motifs. The presence of an aldehyde functional group provides a reactive handle for a wide array of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. This guide aims to provide a detailed understanding of this compound, empowering researchers to unlock its potential in their drug discovery endeavors.

Molecular Structure and Physicochemical Properties

The chemical structure of **4-Fluoro-3-morpholinobenzaldehyde** is characterized by a benzaldehyde core substituted with a fluorine atom at the 4-position and a morpholine ring at the 3-position.

Caption: 2D structure of **4-Fluoro-3-morpholinobenzaldehyde**.

A summary of the available and predicted physical properties of **4-Fluoro-3-morpholinobenzaldehyde** is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.


Property	Value	Source
CAS Number	1197193-13-7	[1] [2]
Molecular Formula	C ₁₁ H ₁₂ FNO ₂	[1] [2]
Molecular Weight	209.22 g/mol	[1] [2]
Appearance	White crystal or powder	[3]
Melting Point	Not available	
Boiling Point	357.0 ± 42.0 °C (Predicted)	[3]
Density	1.240 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Not available. Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF.	

Synthesis and Purification

While a specific, peer-reviewed synthesis for **4-Fluoro-3-morpholinobenzaldehyde** is not readily available, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous compounds, such as the synthesis of 4-morpholinobenzaldehyde from p-fluorobenzaldehyde^{[4][5]}. The most logical approach involves a nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The synthesis of **4-Fluoro-3-morpholinobenzaldehyde** can be envisioned through the reaction of 3,4-difluorobenzaldehyde with morpholine. The fluorine atom at the 3-position is activated towards nucleophilic attack by the electron-withdrawing aldehyde group.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-Fluoro-3-morpholinobenzaldehyde**.

Detailed Experimental Protocol (Proposed)

This protocol is a guideline and may require optimization for yield and purity.

Materials:

- 3,4-Difluorobenzaldehyde
- Morpholine
- Anhydrous Potassium Carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a stirred solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
- Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **4-Fluoro-3-morpholinobenzaldehyde**.

Spectral Characterization (Predicted)

Due to the absence of published experimental spectra for **4-Fluoro-3-morpholinobenzaldehyde**, the following are predicted characteristic peaks based on the analysis of its structural analogues^{[6][7][8][9][10][11][12]}.

¹H NMR Spectroscopy

- Aldehyde Proton (CHO): A singlet peak is expected in the downfield region, typically between δ 9.8 and 10.0 ppm.
- Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. Approximate chemical shifts are expected in the range of δ 7.0-7.8 ppm.
- Morpholine Protons: Two distinct multiplets are anticipated for the morpholine protons. The protons adjacent to the nitrogen atom (-NCH₂) are expected to appear around δ 3.0-3.3 ppm, while the protons adjacent to the oxygen atom (-OCH₂) should resonate at approximately δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

- Carbonyl Carbon (C=O): A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, around δ 190-192 ppm[13].
- Aromatic Carbons: The six aromatic carbons will appear in the range of δ 110-165 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
- Morpholine Carbons: The carbons of the morpholine ring are expected to resonate in the aliphatic region, with the carbons adjacent to nitrogen (-NCH₂) appearing around δ 50-55 ppm and the carbons adjacent to oxygen (-OCH₂) at approximately δ 66-68 ppm[9].

FT-IR Spectroscopy

- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm^{-1} [7][8].
- C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 and 2820 cm^{-1} .
- C-F Stretch: A strong absorption band in the region of 1200-1250 cm^{-1} is characteristic of the C-F bond.
- C-N Stretch: A medium intensity band around 1110-1130 cm^{-1} can be attributed to the C-N stretching of the morpholine ring.
- C-O-C Stretch (Morpholine): A strong band is expected around 1115 cm^{-1} .
- Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm^{-1} region.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak $[\text{M}]^+$ at m/z 209. The fragmentation pattern would likely involve the loss of the formyl group (-CHO) to give a fragment at m/z 180, and cleavage of the morpholine ring[14][15][16][17].

Reactivity and Potential Applications in Medicinal Chemistry

The chemical reactivity of **4-Fluoro-3-morpholinobenzaldehyde** is dominated by the aldehyde functional group, which can undergo a variety of transformations, including:

- Reductive Amination: To introduce diverse amine functionalities.
- Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.
- Aldol and Knoevenagel Condensations: For carbon-carbon bond formation.
- Oxidation: To the corresponding carboxylic acid.
- Reduction: To the corresponding benzyl alcohol.

These reactions make **4-Fluoro-3-morpholinobenzaldehyde** a versatile intermediate for the synthesis of a wide range of biologically active molecules. The morpholine and fluoro-substituted phenyl motif is found in numerous approved drugs and clinical candidates, highlighting the therapeutic potential of derivatives of this compound[18][19][20][21][22][23][24]. Potential therapeutic areas for derivatives of **4-Fluoro-3-morpholinobenzaldehyde** include oncology, infectious diseases, and central nervous system disorders.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **4-Fluoro-3-morpholinobenzaldehyde** is not widely available, based on its structural similarity to other substituted benzaldehydes and morpholines, the following precautions should be taken[1][3][25][26][27]:

- Hazard Statements: Likely to be harmful if swallowed (H302). May cause skin, eye, and respiratory irritation.
- Precautionary Statements:
 - Wear protective gloves, eye protection, and a lab coat[25][26].
 - Use in a well-ventilated area or a fume hood[25][26].
 - Avoid breathing dust/fumes/gas/mist/vapors/spray[26].
 - Wash hands thoroughly after handling[26].

- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[25].

Conclusion

4-Fluoro-3-morpholinobenzaldehyde is a promising building block for drug discovery, combining the beneficial properties of both fluorine and morpholine substituents with a versatile aldehyde functional group. Although a comprehensive experimental dataset for this specific isomer is currently lacking in the public domain, this technical guide provides a solid foundation for researchers by synthesizing available data, predicting key properties, and outlining a practical synthetic approach. As the demand for novel and effective therapeutics continues to grow, the exploration of compounds like **4-Fluoro-3-morpholinobenzaldehyde** will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Morpholinobenzaldehyde CAS#: 1204-86-0 [amp.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]
- 10. 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum [chemicalbook.com]
- 11. 4-Fluorobenzaldehyde(459-57-4) 13C NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]
- 13. compoundchem.com [compoundchem.com]
- 14. uni-saarland.de [uni-saarland.de]
- 15. m.youtube.com [m.youtube.com]
- 16. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. nbinfo.com [nbinfo.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fishersci.com [fishersci.com]
- 26. capotchem.com [capotchem.com]
- 27. 3-Fluoro-4-(4-morpholiny)benzaldehyde | 495404-90-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluoro-3-morpholinobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1440996#4-fluoro-3-morpholinobenzaldehyde-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com